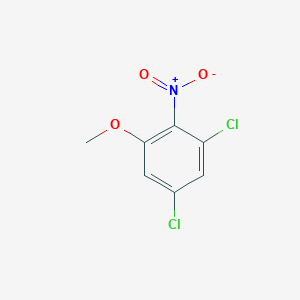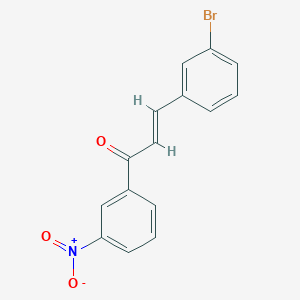![molecular formula C13H22N4O2 B2592625 Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2375270-06-5](/img/structure/B2592625.png)
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate (TBANC) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of azides and bicyclic compounds, and it is known for its high reactivity and stability. The synthesis of TBANC has been studied extensively, and it has been shown to have several potential applications in scientific research.
Mechanism of Action
The mechanism of action of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is not fully understood. However, it is known that Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate reacts selectively with cyclooctyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction leads to the formation of a stable triazole linkage between the Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate and the cyclooctyne-functionalized molecule.
Biochemical and physiological effects:
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be stable under physiological conditions, which makes it a suitable reagent for bioorthogonal labeling in living systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is its high reactivity and stability. This makes it a suitable reagent for bioorthogonal labeling in living systems. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is also easy to synthesize, and it can be obtained in high purity and high yields. However, Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has some limitations for lab experiments. It is toxic and can be explosive, which requires careful handling and storage. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate also has a short half-life in living systems, which limits its use for long-term studies.
Future Directions
There are several future directions for the study of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate. One of the most significant directions is the development of new bioorthogonal reagents based on Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate. These reagents can be used for the selective labeling of biomolecules in living systems. Another future direction is the study of the mechanism of action of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate. Understanding the mechanism of action can lead to the development of new applications for Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate in scientific research. Finally, the study of the biochemical and physiological effects of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate can provide insights into its potential toxicity and safety for use in living systems.
Conclusion:
In conclusion, Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is a unique chemical compound that has several potential applications in scientific research. Its high reactivity and stability make it a suitable reagent for bioorthogonal labeling in living systems. However, its toxicity and potential explosive nature require careful handling and storage. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Synthesis Methods
The synthesis of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate involves the reaction of tert-butyl 9-azabicyclo[3.3.1]nonane-3-carboxylate with sodium azide. This reaction leads to the formation of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate, which is a white crystalline solid. The synthesis of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has several potential applications in scientific research. One of the most significant applications of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is in the field of bioorthogonal chemistry. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate can be used as a bioorthogonal reagent to label biomolecules selectively. This labeling can be used for the detection and visualization of biomolecules in living systems. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has also been used as a precursor for the synthesis of other bioorthogonal reagents.
properties
IUPAC Name |
tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-10-5-4-6-11(17)8-9(7-10)15-16-14/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDWPNKGIRTOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate](/img/structure/B2592543.png)
![N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2592544.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)


![7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2592557.png)
![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2592559.png)


